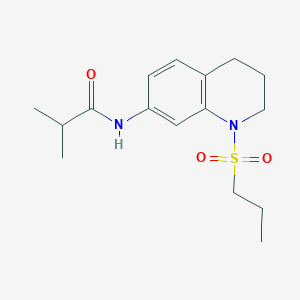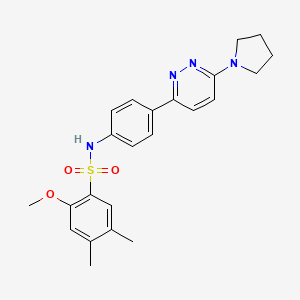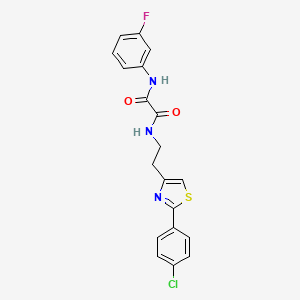
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is a complex organic compound that belongs to the class of sulfonyl-containing tetrahydroquinolines This compound is characterized by its unique structure, which includes a propylsulfonyl group attached to a tetrahydroquinoline ring, and an isobutyramide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propylsulfonyl Group: The tetrahydroquinoline intermediate is then subjected to sulfonylation using propylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the propylsulfonyl group at the desired position on the ring.
Attachment of the Isobutyramide Moiety: The final step involves the acylation of the sulfonylated tetrahydroquinoline with isobutyryl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
Uniqueness
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is unique due to the specific combination of functional groups it possesses. The propylsulfonyl group imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Additionally, the tetrahydroquinoline core provides a rigid and versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C16H24N2O3S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
InChI |
InChI=1S/C16H24N2O3S/c1-4-10-22(20,21)18-9-5-6-13-7-8-14(11-15(13)18)17-16(19)12(2)3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
PUCAFBLAIOGKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-benzylacetamide](/img/structure/B11257632.png)
![Ethyl 5-(4-bromophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11257636.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11257640.png)
![N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]cyclohexanecarboxamide](/img/structure/B11257648.png)
![2-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11257652.png)

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B11257676.png)
![2-[[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]-N-(1-methylethyl)acetamide](/img/structure/B11257685.png)

![3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11257692.png)
![7-[4-(acetylamino)phenyl]-N-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257697.png)

![N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B11257707.png)
![N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide](/img/structure/B11257710.png)
